N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide
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Overview
Description
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound with a molecular formula of C22H24BrN5O2 . This compound is part of the indole derivative family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus is synthesized through electrophilic substitution reactions due to its aromatic nature . The subsequent steps involve the introduction of the bromine atom, the pyrrolidinylmethyl group, and the dimethylaminobenzohydrazide moiety under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nucleus due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE
- N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H24BrN5O2 |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C22H24BrN5O2/c1-26(2)17-8-5-15(6-9-17)21(29)25-24-20-18-13-16(23)7-10-19(18)28(22(20)30)14-27-11-3-4-12-27/h5-10,13,30H,3-4,11-12,14H2,1-2H3 |
InChI Key |
CZHQSJQCTNYSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCC4)O |
Origin of Product |
United States |
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